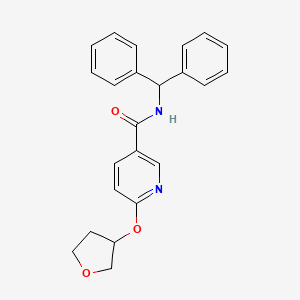

N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Description

Properties

IUPAC Name |

N-benzhydryl-6-(oxolan-3-yloxy)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c26-23(19-11-12-21(24-15-19)28-20-13-14-27-16-20)25-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15,20,22H,13-14,16H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHRSIHXGITDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the benzhydryl intermediate: This step involves the reaction of benzhydryl chloride with a suitable base to form the benzhydryl intermediate.

Coupling with nicotinamide: The benzhydryl intermediate is then coupled with nicotinamide under specific reaction conditions, often involving a catalyst and a solvent.

Introduction of the tetrahydrofuran ring:

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods often involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted nicotinamide derivatives .

Scientific Research Applications

N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds

Mechanism of Action

The mechanism of action of N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide to structurally or functionally related compounds from the evidence, focusing on substituent effects and reported activities.

Nicotinamide Derivatives with Antimicrobial Activity

describes nicotinamide derivatives (e.g., 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides) featuring benzothiazole and thiazolidinone substituents. These compounds demonstrated in vitro antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, S. pyogenes), Gram-negative bacteria (e.g., E. coli, P. aeruginosa), and fungal species (C. albicans, A. niger) . Key comparisons:

- Substituent Differences: The target compound replaces the benzothiazole-thiazolidinone system with a benzhydryl group and tetrahydrofuran-3-yloxy moiety. The benzhydryl group may reduce water solubility compared to the polar thiazolidinone ring but improve lipophilicity for membrane penetration.

- Activity Implications: Thiazolidinone-containing analogs in showed broad-spectrum antimicrobial activity, suggesting that the absence of this moiety in the target compound might shift its biological profile toward different targets or mechanisms.

Benzamide-Based Pesticides

lists pesticidal benzamides such as flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) and cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide). These compounds share an amide backbone but differ in substituents and applications . Key comparisons:

- Structural Contrasts :

- Flutolanil contains a trifluoromethyl group and isopropoxy phenyl substituent, while the target compound features a benzhydryl group and tetrahydrofuran-3-yloxy chain.

- Cyprofuram’s tetrahydrofuran-2-one ring differs stereoelectronically from the tetrahydrofuran-3-yloxy group in the target compound.

- Functional Insights :

- The trifluoromethyl group in flutolanil enhances metabolic stability and hydrophobic interactions, whereas the benzhydryl group in the target compound may favor binding to larger hydrophobic pockets.

Data Table: Structural and Functional Comparison

Biological Activity

N-benzhydryl-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and research findings, providing a comprehensive overview of its relevance in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a unique structure that includes a benzhydryl group and a tetrahydrofuran moiety attached to a nicotinamide backbone. The synthesis typically involves several steps:

- Formation of Benzhydryl Intermediate : Reaction of benzhydryl chloride with a base.

- Coupling with Nicotinamide : The intermediate is coupled with nicotinamide under specific conditions.

- Introduction of Tetrahydrofuran Ring : This step is crucial for the biological activity of the compound.

The compound can be characterized by its molecular weight (374.44 g/mol) and CAS number (2034490-95-2) .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat infections.

Anticancer Potential

Research has highlighted the anticancer properties of this compound, suggesting that it may inhibit cancer cell proliferation through multiple pathways. For instance, it could potentially induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death.

The mechanism by which this compound exerts its effects appears to involve interaction with specific enzymes or receptors. This interaction may lead to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways.

- Modulation of Gene Expression : It could influence transcription factors that regulate genes associated with cell growth and apoptosis.

Research Findings

Recent studies have focused on the biological implications of this compound:

- In Vitro Studies : Laboratory experiments have demonstrated its ability to inhibit cell growth in various cancer cell lines.

- In Vivo Studies : Animal models have shown promising results, indicating potential therapeutic applications in oncology.

Data Tables

The following table summarizes key findings from recent research on this compound:

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Inhibition of cancer cell proliferation | |

| In Vivo | Reduced tumor size in animal models | |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of this compound, researchers found that treatment led to significant reductions in tumor growth in xenograft models. The compound was shown to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as an alternative treatment option.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amide coupling | EDC/HOBt, DMF, 24h, RT | 65 | 92 | |

| Etherification | NaH, THF, 60°C, 6h | 78 | 95 | |

| Final purification | Silica gel (hexane/EtOAc 3:1) | 85 | 98 |

Q. Table 2. Biological Activity Comparison

| Derivative | Target Enzyme | IC (μM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Parent compound | NAD+ synthase | 1.8 | 12.5 | |

| Fluorinated analog | NAD+ synthase | 0.9 | 28.4 | |

| Linear ether analog | NAD+ synthase | 4.2 | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.